molecular formula C15H12ClN5OS B421069 6-chloro-9,14,15-trimethyl-2-thia-4,5,9,11,18-pentazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,10,12(17),13,15-heptaen-7-one

6-chloro-9,14,15-trimethyl-2-thia-4,5,9,11,18-pentazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,10,12(17),13,15-heptaen-7-one

Cat. No.: B421069
M. Wt: 345.8g/mol
InChI Key: KMBHMVVLDGEEQI-UHFFFAOYSA-N
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Description

3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyridazine, thiazine, and quinoxaline moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as substituted quinoxalines and thiazines, which are then fused under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate ring closure and fusion reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-5,8,9-trimethyl-3,5-dihydro-4H-pyridazino[4’,3’:5,6][1,4]thiazino[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological context and the compound’s binding affinity and specificity .

Properties

Molecular Formula

C15H12ClN5OS

Molecular Weight

345.8g/mol

IUPAC Name

6-chloro-9,14,15-trimethyl-2-thia-4,5,9,11,18-pentazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,10,12(17),13,15-heptaen-7-one

InChI

InChI=1S/C15H12ClN5OS/c1-6-4-8-9(5-7(6)2)18-15-13(17-8)21(3)10-11(22)12(16)19-20-14(10)23-15/h4-5,12H,1-3H3

InChI Key

KMBHMVVLDGEEQI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)N(C4=C(S3)N=NC(C4=O)Cl)C

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)N(C4=C(S3)N=NC(C4=O)Cl)C

Origin of Product

United States

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